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Compound of Interest

Compound Name: 6-Chloro-5-methoxypicolinic acid

CAS No.: 112750-30-8

Cat. No.: B471563

Get Quote

Application Note: Comprehensive Characterization of 6-Chloro-5-methoxypicolinic Acid

Executive Summary & Introduction
6-Chloro-5-methoxypicolinic acid (CAS: 112750-30-8) is a critical pyridine-based

intermediate, often utilized in the synthesis of agrochemicals (e.g., picolinate herbicides) and

pharmaceutical scaffolds. Its structural integrity—defined by the specific regiochemistry of the

chlorine and methoxy substituents relative to the carboxylic acid—is paramount for downstream

efficacy.

This guide provides a rigorous, multi-modal analytical framework for characterizing this

compound. Unlike generic protocols, this document addresses the specific challenges posed

by the amphoteric nature of the picolinic acid moiety and the electronic effects of the 5-

methoxy/6-chloro substitution pattern.

Key Challenges Addressed:

Regioisomer Differentiation: Distinguishing the 5-methoxy isomer from the 4-methoxy

byproduct.
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Solubility Management: Overcoming aggregation issues in neutral aqueous media.

Quantification: High-precision HPLC methods for assay and impurity tracking.

Physicochemical Profile
The following parameters establish the baseline identity of the material.

Property Specification / Value Method

Chemical Name
6-Chloro-5-methoxypyridine-2-

carboxylic acid
Nomenclature

CAS Number 112750-30-8 Database Verification

Molecular Formula C₇H₆ClNO₃ Elemental Analysis

Molecular Weight 187.58 g/mol Mass Spectrometry

Appearance
Off-white to pale yellow

crystalline solid
Visual Inspection

Solubility

Soluble in DMSO, Methanol,

dilute NaOH; Sparingly soluble

in water (acidic pH)

Visual/Gravimetric

pKa (Predicted)
~3.2 (COOH), ~0.5 (Pyridine

N)
Potentiometric Titration

Melting Point
193–195 °C (Decomposition

likely)
DSC

Chromatographic Characterization (HPLC & LC-MS)
Protocol A: HPLC-UV Purity Assay
Purpose: Quantitative determination of purity and assay against a reference standard.

Rationale: The carboxylic acid group requires pH control to prevent peak tailing. A low pH

mobile phase suppresses ionization of the carboxylate (keeping it as COOH), increasing

retention on the C18 column and improving peak symmetry.
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Instrument: HPLC with PDA (Photodiode Array) Detector.

Column: C18 End-capped (e.g., Agilent Zorbax Eclipse Plus C18), 4.6 × 150 mm, 3.5 µm.

Column Temperature: 30 °C.

Mobile Phase A: 0.1% Phosphoric Acid in Water (pH ~2.0).

Mobile Phase B: Acetonitrile (HPLC Grade).

Flow Rate: 1.0 mL/min.

Injection Volume: 5–10 µL.

Detection: UV at 270 nm (Primary), 220 nm (Secondary for impurities).

Gradient Program:

Time (min) % Mobile Phase A % Mobile Phase B

0.0 95 5

10.0 40 60

12.0 5 95

15.0 5 95

15.1 95 5

| 20.0 | 95 | 5 (Equilibration) |

Self-Validating Criteria:

Tailing Factor: 0.8 ≤ T ≤ 1.5.[1]

Resolution: > 2.0 between the main peak and nearest impurity (often the des-chloro or

regioisomer).

RSD (n=6): < 1.0% for the main peak area.
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Protocol B: LC-MS Impurity Profiling
Purpose: Identification of synthesis byproducts (e.g., 6-chloro-4-methoxypicolinic acid, over-

chlorinated species).

Ionization: Electrospray Ionization (ESI), Positive and Negative modes switching.

Note: Negative mode (ESI-) is often more sensitive for carboxylic acids [M-H]⁻.

Mass Range: 100–600 m/z.

Mobile Phase Modifier: Replace Phosphoric Acid with 0.1% Formic Acid (Volatile).

Target Impurities:

Des-chloro analog: [M-H]⁻ = 152.04 (Loss of Cl).

Regioisomer (4-OMe): Same mass (186.0), differentiated by retention time (4-OMe typically

elutes earlier due to lower lipophilicity shielding).

Methyl Ester (intermediate): [M+H]⁺ = 202.0.

Spectroscopic Structural Elucidation
Protocol C: NMR Spectroscopy
Purpose: Definitive structural confirmation and regioisomer differentiation.

Solvent: DMSO-d₆ (Preferred due to solubility and lack of exchangeable protons interfering with

COOH).

Expected ¹H NMR Data (400 MHz, DMSO-d₆):

δ 13.0–13.5 ppm (br s, 1H): Carboxylic acid proton (-COOH). Broadening indicates hydrogen

bonding.

δ 8.15 ppm (d, J ≈ 8.5 Hz, 1H): H-3 (Ortho to COOH). Downfield due to the electron-

withdrawing carbonyl group.
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δ 7.65 ppm (d, J ≈ 8.5 Hz, 1H): H-4 (Meta to COOH, Ortho to OMe). Upfield relative to H-3

due to the electron-donating methoxy group.

δ 3.98 ppm (s, 3H): Methoxy group (-OCH₃).

Key Diagnostic: The coupling constant (J ≈ 8.5 Hz) confirms the ortho relationship of the two

aromatic protons, verifying the 2,5,6-substitution pattern. A meta coupling (e.g., in a 2,4,6-

substitution) would be ~1–2 Hz.

Protocol D: Infrared Spectroscopy (FT-IR)
Method: ATR (Attenuated Total Reflectance) on solid sample.

Key Bands:

3300–2500 cm⁻¹: Broad O-H stretch (Carboxylic acid dimer).

1700–1720 cm⁻¹: C=O stretch (Carboxylic acid).

1580, 1450 cm⁻¹: Pyridine ring skeletal vibrations.

1250–1280 cm⁻¹: C-O stretch (Aryl ether).

700–800 cm⁻¹: C-Cl stretch.

Analytical Workflow Diagram
The following diagram illustrates the logical flow for full characterization, ensuring no critical

quality attribute is overlooked.
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Crude 6-Chloro-5-methoxypicolinic Acid
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Figure 1: Integrated Analytical Workflow for the characterization of 6-Chloro-5-
methoxypicolinic acid, detailing the decision gates between purity assessment and structural

validation.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
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